LogP Differentiation: Higher Computed Lipophilicity vs. Carazolol and Non-Chlorinated Carbazole Analog
The target compound exhibits a computed XLogP3 of 4.7, reflecting the combined lipophilic contributions of the 3,6-dichlorocarbazole core and the diethylamino substituent [1]. This represents a substantial increase in lipophilicity compared to the clinically used carbazole beta-blocker carazolol, which has a reported XLogP of 3.27–3.6 [2][3], and is also higher than the non‑chlorinated analog 9-(3-diethylamino-2-hydroxypropyl)carbazole. In the context of the DCAP class of membrane-targeting antibacterials, increased hydrophobicity of the amine tail region was shown to enhance antibiotic activity, directly linking this physicochemical property to functional performance [4].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.7 |
| Comparator Or Baseline | Carazolol: XLogP 3.27 (Guidetopharmacology.org) / 3.6 (GLASS database); Non-chlorinated analog 9-(3-diethylamino-2-hydroxypropyl)carbazole: lower logP expected due to absence of chlorine substituents |
| Quantified Difference | ΔXLogP ≈ +1.1 to +1.4 log units vs. carazolol |
| Conditions | Computed via PubChem XLogP3 algorithm (version 3.0) |
Why This Matters
Higher logP predicts enhanced membrane partitioning, a property mechanistically linked to antibacterial potency in this compound class [4], making this compound a distinct tool for investigating lipophilicity-activity relationships in membrane-targeting carbazole antibacterials.
- [1] PubChem Compound Summary for CID 2802118; Computed XLogP3-AA = 4.7. National Center for Biotechnology Information. View Source
- [2] Carazolol ligand page, IUPHAR/BPS Guide to Pharmacology. XLogP = 3.27. View Source
- [3] GLASS Ligand Database: Carazolol entry. XlogP = 3.6. View Source
- [4] Membrane-Targeting DCAP Analogues with Broad-Spectrum Antibiotic Activity against Pathogenic Bacteria. ACS Med. Chem. Lett. 2015, 6, 452–456. View Source
